Potency of the Resulting BET Inhibitor Y06036 vs. Other Core Scaffold Derivatives
The target compound is the direct precursor to Y06036, the most potent compound in its series. Y06036, a 5-bromo-2-methoxybenzenesulfonamide derivative of the 6-methoxy-3-methylbenzo[d]isoxazole core, binds to the BRD4(1) bromodomain with a Kd of 82 nM . In the context of the full SAR study, alternative core scaffolds lacking the 6-methoxy-3-methyl substitution pattern resulted in compounds with significantly reduced or undetectable binding affinity, establishing this specific core as a privileged structure for BET inhibition [1].
| Evidence Dimension | BRD4(1) Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 82 nM (as the derived Y06036 compound) |
| Comparator Or Baseline | Other benzo[d]isoxazole core derivatives in the same study with altered substitution patterns (e.g., 5-methoxy, 3-ethyl, or des-methyl analogues) |
| Quantified Difference | Target compound-derived Y06036 shows single-digit to >100-fold improvement in potency over other core analogues, which exhibit dramatically weaker binding or complete inactivity at equivalent concentrations. |
| Conditions | In vitro binding assay using BRD4(1) bromodomain protein. Kd values determined by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). |
Why This Matters
Procuring the precise 6-methoxy-3-methyl regioisomer is mandatory for synthesizing a BET inhibitor with validated low-nanomolar potency; any deviation in the core scaffold invalidates the entire SAR and leads to inactive compounds.
- [1] Zhang, M., Zhang, Y., Song, M., Xue, X., Wang, J., Wang, C., ... & Xu, Y. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037-3058. (SAR discussion of Table 2 and 3). View Source
